molecular formula C39H36N4O6 B15340087 ROX maleimide, 5-isomer

ROX maleimide, 5-isomer

Cat. No.: B15340087
M. Wt: 656.7 g/mol
InChI Key: HVAPFBLXEHPEQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ROX maleimide, 5-isomer, is a bright rhodamine dye with an emission maximum around 580 nm. It is widely used for labeling biomolecules, particularly proteins and peptides, due to its thiol-reactive maleimide moiety. This compound is one of the two isomers of ROX maleimide, the other being the 6-isomer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ROX maleimide, 5-isomer, involves the reaction of rhodamine dye with maleimide. The process typically includes the following steps:

    Preparation of Rhodamine Dye: Rhodamine dye is synthesized through a series of reactions involving phthalic anhydride and resorcinol.

    Maleimide Coupling: The rhodamine dye is then reacted with maleimide under controlled conditions to form the ROX maleimide.

Industrial Production Methods

Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Rhodamine Dye: Large-scale synthesis of rhodamine dye using industrial reactors.

    Coupling Reaction: The rhodamine dye is then coupled with maleimide in large reaction vessels under optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ROX maleimide, 5-isomer, primarily undergoes substitution reactions due to its thiol-reactive maleimide group. The maleimide group reacts with thiol groups in proteins and peptides to form stable thioether bonds .

Common Reagents and Conditions

    Reagents: Common reagents include thiol-containing compounds such as cysteine residues in proteins and peptides.

    Conditions: The reactions are typically carried out in degassed buffers at pH 7-7.5, with the use of organic co-solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to enhance solubility.

Major Products

The major products of these reactions are thiol-labeled biomolecules, where the ROX maleimide is covalently attached to the thiol groups of the target molecules .

Scientific Research Applications

ROX maleimide, 5-isomer is a rhodamine-based fluorescent dye designed for labeling biomolecules, particularly proteins and peptides, through its thiol-reactive maleimide group. It has an absorption maximum at 570 nm and an emission maximum around 591 nm, which makes it suitable for applications like flow cytometry and microscopy.

Scientific Research Applications

This compound is useful in scientific research for:

  • Fluorescent Labeling It is used for labeling proteins and peptides because it can conjugate with sulfhydryl groups found in cysteine residues. The presence of a C6 spacer arm in some ROX maleimide isomers enhances fluorescence when conjugated to proteins .
  • Interaction Studies this compound can label target proteins and monitor their interactions with other biomolecules, which allows researchers to explore dynamic processes, such as protein folding and conformational changes, in real time. For example, it has been used in studies of calcium/calmodulin-dependent protein kinase II interactions to provide insights into signaling pathways within cells.
  • Drug Delivery Maleimide-polyethylene glycol (PEG) can be used to modify liposomes, which improves drug delivery efficiency without increasing cytotoxicity .

Case Studies

  • Real-time monitoring of protein interactions: this compound's high quantum yield (approximately 1.00) enables sensitive detection in single-molecule imaging and real-time monitoring of protein interactions. It can effectively label proteins without significantly altering their function.
  • Tumor imaging: Dmt-Tic-Cy5, a δOR-targeted agent, exhibits long-lasting and specific signals in δOR-expressing tumors and is rapidly cleared from systemic circulation, suggesting its potential as a fluorescent tumor-imaging agent .
  • Efflux studies: Fluorescent substrates, including those labeled with rhodamine dyes, are used for flow cytometric evaluation of efflux .
  • CaMKII-Calmodulin Interactions: this compound has been employed in studies examining calcium/calmodulin-dependent protein kinase II interactions, providing insights into signaling pathways within cells.

Mechanism of Action

The mechanism of action of ROX maleimide, 5-isomer, involves the formation of covalent bonds with thiol groups in biomolecules. The maleimide moiety reacts with thiol groups to form stable thioether bonds, resulting in the conjugation of the fluorescent dye to the target molecule. This enhances the fluorescence properties of the labeled biomolecules, making them suitable for various analytical and imaging applications .

Comparison with Similar Compounds

ROX maleimide, 5-isomer, is compared with other similar compounds such as:

    6-ROX maleimide: Another isomer of ROX maleimide with almost identical spectral properties but requires separation to avoid doubling of labeled products.

    CF® Dye Maleimides: Thiol-reactive fluorescent dyes used for labeling proteins and peptides.

    MTS-BCN: A thiol-reactive label for attaching BCN to thiol groups on biomolecules.

This compound, is unique due to its specific emission properties and high reactivity with thiol groups, making it a valuable tool in various scientific and industrial applications .

Biological Activity

ROX maleimide, 5-isomer is a fluorescent dye derived from the rhodamine family, specifically designed for labeling biomolecules. Its primary biological activity revolves around its use as a fluorescent marker in various biochemical assays, particularly due to its ability to form stable conjugates with thiol-containing biomolecules such as proteins and peptides.

  • Molecular Formula : C39_{39}H36_{36}N4_{4}O6_{6}
  • Molecular Weight : 656.73 g/mol
  • Absorption Maximum : 570 nm
  • Emission Maximum : 591 nm
  • Quantum Yield : Approximately 1.00
  • Extinction Coefficient : 93,000 M1^{-1}cm1^{-1}

These properties make ROX maleimide highly effective for applications requiring sensitive detection of biomolecules, such as fluorescence microscopy and flow cytometry .

ROX maleimide features a thiol-reactive maleimide group that specifically reacts with sulfhydryl groups found in cysteine residues of proteins. This reaction typically occurs optimally at a pH range of 6.5 to 7.5, leading to the formation of stable thioether linkages. The irreversibility of this reaction is advantageous for the creation of stable conjugates, which are essential for various labeling and detection assays .

1. Protein Labeling

ROX maleimide is widely utilized for labeling proteins due to its strong fluorescence and stability. It allows researchers to track protein interactions and dynamics in real-time without significantly altering the protein's function. For instance, it has been used effectively in studies examining calcium/calmodulin-dependent protein kinase II interactions, providing insights into cellular signaling pathways .

2. Fluorescence Resonance Energy Transfer (FRET)

The compound can serve as either a donor or acceptor fluorophore in FRET applications, depending on the experimental setup. Its high quantum yield enhances its utility in imaging applications, allowing for sensitive detection of labeled biomolecules in complex biological samples .

3. Single-Molecule Imaging

Recent studies have employed ROX maleimide for single-molecule imaging, enabling researchers to visualize dynamic processes such as protein folding and conformational changes in real-time .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
Carboxy-X-rhodamineC34_{34}H35_{35}N2_{2}O5_{5}Commonly used for nucleic acid quantification
Sulfo-Cyanine7 maleimideC32_{32}H36_{36}N3_{3}O10_{10}SNear-infrared dye for enhanced tissue penetration
Alexa Fluor 488C27_{27}H28_{28}N3_{3}O7_{7}SBright green fluorophore known for photostability
Atto 550C30_{30}H35_{35}N2_{2}O6_{6}SHigh brightness and excellent stability

The uniqueness of ROX maleimide lies in its specific reactivity with thiols and its high quantum yield, making it particularly suitable for applications requiring precise labeling and detection .

Study on Protein Dynamics

Khan et al. (2024) utilized ROX maleimide to study real-time interactions between calcium/calmodulin-dependent protein kinase II (CaMKII) and its substrates. The study highlighted how ROX maleimide enabled detailed observation of conformational changes during enzymatic activity, underscoring its potential in elucidating complex biochemical pathways .

FRET Applications

In another application, ROX maleimide was employed in FRET experiments to monitor protein-protein interactions within live cells. The results demonstrated that the dye's properties facilitated high-resolution imaging, allowing researchers to observe interactions that were previously difficult to detect .

Properties

Molecular Formula

C39H36N4O6

Molecular Weight

656.7 g/mol

IUPAC Name

5-[2-(2,5-dioxopyrrol-1-yl)ethylcarbamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate

InChI

InChI=1S/C39H36N4O6/c44-31-11-12-32(45)43(31)18-13-40-38(46)24-9-10-25(28(21-24)39(47)48)33-29-19-22-5-1-14-41-16-3-7-26(34(22)41)36(29)49-37-27-8-4-17-42-15-2-6-23(35(27)42)20-30(33)37/h9-12,19-21H,1-8,13-18H2,(H-,40,46,47,48)

InChI Key

HVAPFBLXEHPEQX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)C(=O)NCCN9C(=O)C=CC9=O)C(=O)[O-])CCC7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.